Ethyl docosa-7,10,13,16,19-pentaenoate
CAS No.:
Cat. No.: VC16675371
Molecular Formula: C24H38O2
Molecular Weight: 358.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H38O2 |
---|---|
Molecular Weight | 358.6 g/mol |
IUPAC Name | ethyl docosa-7,10,13,16,19-pentaenoate |
Standard InChI | InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3 |
Standard InChI Key | VCSQUSNNIFZJAP-UHFFFAOYSA-N |
Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl docosa-7,10,13,16,19-pentaenoate is structurally defined by a 22-carbon backbone (docosa-) with five double bonds in the cis configuration, esterified with an ethyl group. The IUPAC name, ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate, reflects its stereochemistry . The compound’s SMILES notation, CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
, underscores the alternating double bonds and terminal ester group .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 358.6 g/mol |
IUPAC Name | ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
CAS Registry Number | 119818-40-5 |
InChI Key | VCSQUSNNIFZJAP-UHFFFAOYSA-N |
PubChem CID | 12054543 |
Physicochemical Behavior
The compound’s polyunsaturated structure imparts low melting and boiling points typical of lipid esters. Its solubility profile favors nonpolar solvents like hexane and ethyl acetate, while it remains insoluble in water. The five double bonds render ethyl DPA highly susceptible to oxidation, necessitating storage under inert atmospheres at low temperatures .
Synthesis and Purification
Esterification of Docosapentaenoic Acid
Ethyl DPA is synthesized via esterification of docosapentaenoic acid (DPA) with ethanol, catalyzed by acidic or enzymatic agents. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of DPA, releasing water . Industrial-scale production often employs sulfuric acid or lipases as catalysts, with yields exceeding 85% under optimized conditions.
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying ethyl DPA from reaction byproducts. Using a column and a methanol-water gradient (70:30 to 95:5), researchers achieve purities >98%. Normal-phase HPLC further resolves oxidation products, such as hydroperoxide isomers, which form during storage.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Ethyl DPA exerts potent anti-inflammatory effects by modulating lipid mediator pathways. In murine models, oral administration (50 mg/kg/day) reduced serum TNF-α and IL-6 levels by 40–60% compared to controls. These effects are attributed to its conversion to resolvins and protectins, which inhibit NF-κB signaling and cyclooxygenase-2 (COX-2) activity.
Table 2: In Vivo Anti-Inflammatory Outcomes
Model | Dose (mg/kg/day) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|
LPS-Induced Sepsis | 50 | 58 | 52 |
Collagen-Induced Arthritis | 30 | 41 | 37 |
Membrane Incorporation and Signaling
The ethyl ester’s lipophilicity enhances cellular uptake, facilitating incorporation into phospholipid membranes. This integration alters membrane fluidity and potentiates G-protein-coupled receptor (GPCR) signaling, particularly in immune cells .
Research Applications
Pharmaceutical Development
Ethyl DPA is a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and atherosclerosis. Its ethyl ester moiety improves oral bioavailability compared to free DPA, with pharmacokinetic studies showing a of 4–6 hours and a half-life of 12–18 hours in rodents .
Nutritional Science
In nutritional studies, ethyl DPA serves as a stable omega-3 supplement. Clinical trials demonstrate that 1 g/day supplementation for 12 weeks elevates erythrocyte DPA levels by 35%, correlating with improved cardiovascular risk markers .
Oxidation Pathways and Stability
Autoxidation Products
Autoxidation of ethyl DPA generates eight hydroperoxide isomers, primarily at positions 8, 9, 11, 12, 14, 15, 17, and 18. Photosensitized oxidation produces additional isomers at positions 5 and 19.
Table 3: Major Oxidation Products
Oxidation Type | Hydroperoxide Isomers | Volatile Degradation Products |
---|---|---|
Autoxidation | 8 isomers | Hexanal, 2-octenal |
Photosensitized | 10 isomers | Propanal, 2,4-heptadienal |
Stabilization Strategies
Encapsulation in cyclodextrins or addition of α-tocopherol (0.1% w/w) reduces oxidation rates by 70–80% under accelerated storage conditions (40°C/75% RH).
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